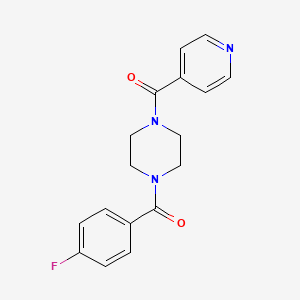![molecular formula C13H18BrN3OS B5570199 2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B5570199.png)
2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar heterocyclic derivatives often involves multi-step reactions, starting from basic heterocyclic compounds followed by various functionalization reactions. For instance, compounds like N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide are synthesized and characterized using techniques such as UV–Vis, FT-IR, and NMR spectroscopy. These processes often include the formation of hydrazide from the corresponding acid or ester, followed by condensation with aldehydes or ketones to introduce the desired functional groups (Kadhim & Mekky, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including IR, UV, NMR, and sometimes X-ray crystallography. These methods provide insights into the molecular geometry, electronic structure, and the nature of bonding within the molecule. Quantum chemical studies, such as TD-DFT calculations, can further provide information on the light-harvesting efficiencies and stability of these compounds, contributing to a deeper understanding of their electronic properties (Kadhim & Mekky, 2021).
Chemical Reactions and Properties
The reactivity of such heterocyclic derivatives can be influenced by the nature of the substituents and the heterocyclic framework. For example, the reactions of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents like bromine and lead tetra-acetate have been studied, revealing insights into their chemical behavior and potential for further functionalization (Butler & Scott, 1968).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antihypertensive and Low Toxicity : The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been studied for their potential as antihypertensive α-blocking agents. Some compounds exhibited good antihypertensive activity and low toxicity, highlighting their therapeutic potential in managing blood pressure without significant side effects (B. F. Abdel-Wahab et al., 2008).
Antimalarial and Antileukemic Properties : Transition metal complexes of 2-acetylpyridine thiosemicarbazones showed reduced antimalarial activity but enhanced antileukemic properties. This indicates the chemical's potential in developing treatments for leukemia, suggesting a pathway for therapeutic exploration (J. Scovill et al., 1982).
Antimicrobial Activity : Novel isochroman-triazoles and thiadiazole hybrids have been synthesized, showing moderate to good antibacterial and antifungal activities. These findings demonstrate the compound's relevance in creating new antimicrobial agents, potentially addressing resistant strains of bacteria and fungi (A. Saeed & Amara Mumtaz, 2017).
Optical Applications : Hydrazones related to the chemical of interest have been synthesized, and their nonlinear optical properties were investigated. The study found potential applications for these compounds in optical devices like limiters and switches, based on their two-photon absorption capabilities (K. Naseema et al., 2010).
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3OS/c14-12-6-5-11(19-12)9-15-16-13(18)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYNSPKKPHTERW-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)


![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)